molecular formula C11H13ClN2O5 B1414869 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide CAS No. 1003114-57-5

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide

Cat. No. B1414869
CAS RN: 1003114-57-5
M. Wt: 288.68 g/mol
InChI Key: WAMNESXIBUKSPC-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide” is a chemical compound with the molecular formula C11H13ClN2O5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide” is 288.68 . The SMILES notation for this compound is COC1=CC(=C(C=C1CNC(=O)CCl)OC)N+[O-] .

Scientific Research Applications

Photochemical Properties and Applications

  • Photochemical Reaction Mechanisms : Studies have focused on understanding the photochemical reaction mechanisms of molecules containing 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide or similar structures. For example, Hashimoto et al. (2019) examined the electronic dynamics of 4,5-dimethoxy-2-nitrobenzyl acetate, revealing insights into its photoconversion processes under ultraviolet light, which can be relevant for various photoreactive applications (Hashimoto et al., 2019).

  • Design and Synthesis for Photoreactivity : Katritzky et al. (2003) explored the design and synthesis of molecules with substituted nitrobenzyl groups, focusing on their photoreactivity. This research is significant for developing compounds with controlled photodecomposition rates, which could be beneficial in light-sensitive applications (Katritzky et al., 2003).

Chemical Synthesis and Medicinal Chemistry

  • Facile Synthesis of Benzodiazepines : Sasiambarrena et al. (2019) developed a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones using a compound structurally related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide. This method holds value in medicinal chemistry for producing benzodiazepine derivatives (Sasiambarrena et al., 2019).

  • Synthesis of Anticancer Prodrugs : Bao et al. (2012) prepared a series of anticancer prodrugs using styryl conjugated 2-nitrobenzyl derivatives, which are chemically related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide. These prodrugs showed potential in targeted drug delivery and controlled drug release (Bao et al., 2012).

Analytical Chemistry and Environmental Studies

  • Simultaneous Electrochemical Sensing : Yi et al. (2020) reported on the development of an electrochemical sensing platform for detecting environmental substances using nitrogen-doped carbon black. This research is relevant as it demonstrates the application of compounds related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide in environmental monitoring (Yi et al., 2020).

properties

IUPAC Name

2-chloro-N-[(2,5-dimethoxy-4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c1-18-9-4-8(14(16)17)10(19-2)3-7(9)6-13-11(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMNESXIBUKSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC(=O)CCl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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